molecular formula C18H14ClNO5 B12126272 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12126272
M. Wt: 359.8 g/mol
InChI Key: RDXHHNINLHFXED-UHFFFAOYSA-N
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Description

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a chromene core, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxyaniline and 6-chloro-4H-chromen-4-one.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,5-dimethoxyaniline with 6-chloro-4H-chromen-4-one under acidic or basic conditions.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Scaling up the reaction requires optimization of temperature, solvent, and catalyst to ensure high yield and purity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,5-dimethoxyphenyl)-3-pyridinesulfonamide: Another compound with a similar structure but different functional groups.

    4H-chromen-4-one derivatives: A class of compounds with similar chromene cores but varying substituents.

Uniqueness

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14ClNO5

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO5/c1-23-11-4-6-16(24-2)13(8-11)20-18(22)17-9-14(21)12-7-10(19)3-5-15(12)25-17/h3-9H,1-2H3,(H,20,22)

InChI Key

RDXHHNINLHFXED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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